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Compound of Interest

Compound Name: Laricitrin

Cat. No.: B037798

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the
identification and structural confirmation of laricitrin, a bioactive flavonoid, using 1D and 2D
NMR spectroscopy.

Introduction

Laricitrin (3'-O-methylmyricetin) is a naturally occurring O-methylated flavonol found in various
plants, including red grapes and bog bilberries.[1] As a member of the flavonoid class of
polyphenols, laricitrin and its glycosides exhibit a range of pharmacological activities, including
antioxidant and anti-inflammatory properties.[2][3] Notably, laricitrin derivatives have been
shown to protect against skin damage by inhibiting inflammatory pathways.[2][3] Accurate
structural elucidation is crucial for its further investigation and potential therapeutic applications.
NMR spectroscopy is a powerful analytical technique for the unambiguous identification and
structural characterization of such natural products.

This application note outlines the experimental procedure for acquiring and interpreting 1H and
13C NMR spectra of laricitrin and presents the expected chemical shift data.
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Data Presentation: 1H and 13C NMR Spectral Data
of Laricitrin

The following table summarizes the experimental 1H and 13C NMR chemical shifts for
laricitrin recorded in DMSO-d6.

. . Coupling
13C Chemical 1H Chemical L
Carbon No. . . Multiplicity Constant (J,
Shift (8, ppm) Shift (6, ppm)

Hz)
2 147.4 - - -
3 136.0 - - -
4 176.1 - - -
5 160.9 12.47 S -
6 98.1 6.18 d 2.1
7 164.2 - - -
8 93.7 6.47 d 2.1
9 156.3 - - -
10 103.9 - - -
1 120.3 - - -
2' 107.8 7.28 S -
3 147.5 - - -
4 145.2 8.95 S -
5' 152.8 - - -
6' 107.8 7.28 S -
3'-OCH3 59.8 3.84 S -
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Data is referenced to the residual solvent signal of DMSO-d6 at & 2.50 ppm for 1H and 6 39.52
ppm for 13C.

Experimental Protocols

This section details the methodology for the isolation and NMR analysis of laricitrin.

Sample Preparation

« |solation: Laricitrin is typically isolated from plant material (e.g., Ginkgo biloba fruits) via
extraction with methanol, followed by liquid-liquid partitioning and chromatographic
separation (e.g., column chromatography over silica gel or Sephadex LH-20).[2][3]

o Purity Assessment: The purity of the isolated laricitrin should be assessed by HPLC-DAD or
LC-MS prior to NMR analysis.

e NMR Sample Preparation:

[¢]

Weigh approximately 5-10 mg of purified laricitrin.

[¢]

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

[e]

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

o

NMR Data Acquisition

NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a
cryoprobe for enhanced sensitivity.

e 1D 1H NMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
o Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

o Acquisition Time: 2-3 seconds.
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o Relaxation Delay: 2 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

o Temperature: 298 K.

e 1D 13C NMR:

[¢]

Pulse Program: A standard proton-decoupled 13C experiment (e.qg., 'zgpg30").

[e]

Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.
e 2D NMR (COSY, HSQC, HMBC):
o COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-
13C correlations, which is crucial for assigning quaternary carbons and linking different
spin systems.

Data Processing and Analysis

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
e Phase correct the spectra manually.
» Perform baseline correction.

» Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (dH = 2.50
ppm, dC = 39.52 ppm).
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« Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

e Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in
the 1H NMR spectrum.

¢ Assign the proton and carbon signals by combined analysis of 1D and 2D NMR data.

Mandatory Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the identification of laricitrin using

NMR spectroscopy.
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Workflow for Laricitrin Identification.
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Signaling Pathway

Laricitrin and its derivatives have been shown to exert anti-inflammatory effects by modulating

the TNF-a signaling pathway. The diagram below illustrates the proposed mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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